molecular formula C7H6FNO2 B1294404 4-Fluoro-2-nitrotoluene CAS No. 446-10-6

4-Fluoro-2-nitrotoluene

Cat. No.: B1294404
CAS No.: 446-10-6
M. Wt: 155.13 g/mol
InChI Key: SKWTUNAAJNDEIK-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrotoluene, with the chemical formula C7H6FNO2, is a pale yellow solid known for its applications in various chemical processes. It is characterized by its fluorine and nitro functional groups and is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-2-nitrotoluene involves the nitration of 4-fluorotoluene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring . Another method involves the reaction of 2-methyl-5-fluoro-3-nitrobenzoic acid with sodium hydrogencarbonate in sulfolane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-2-nitrotoluene is used extensively in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrotoluene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoronitrobenzene
  • 2-Fluoro-4-nitrotoluene
  • 4-Chloro-2-nitrotoluene

Uniqueness

4-Fluoro-2-nitrotoluene is unique due to the presence of both fluorine and nitro groups, which impart distinct reactivity and stability compared to other similar compounds. The fluorine atom increases the compound’s resistance to metabolic degradation, making it valuable in pharmaceutical applications .

Properties

IUPAC Name

4-fluoro-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWTUNAAJNDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196233
Record name 4-Fluoro-2-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

446-10-6
Record name 4-Fluoro-1-methyl-2-nitrobenzene
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Record name 4-Fluoro-2-nitrotoluene
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Record name 4-Fluoro-2-nitrotoluene
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Record name 4-Fluoro-2-nitrotoluene
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Record name 4-fluoro-2-nitrotoluene
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Record name 4-Fluoro-2-nitrotoluene
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Synthesis routes and methods

Procedure details

4-Fluorotoluene (14 g) is added slowly with stirring to a solution of fuming nitric acid (18 g) and concentrated sulfuric acid (30 g) over 30 minutes and alternately warmed and cooled to keep the temperature between 40 and 50° C. This is followed by heating at 100° C. for 30 minutes more. The organic material is cooled and extracted with methylene chloride to give 16 g of 4-fluoro-2-nitrotoluene.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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